N-(2-(4-acetamidobenzamido)ethyl)-6-morpholinopyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-acetamidobenzamido)ethyl)-6-morpholinopyridazine-3-carboxamide, also known as AMG-337, is a small molecule inhibitor of the receptor tyrosine kinase (RTK) c-Met. It was developed by Amgen and is currently in clinical trials for the treatment of various types of cancer.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Researchers have been involved in synthesizing a range of novel compounds utilizing structures similar to N-(2-(4-acetamidobenzamido)ethyl)-6-morpholinopyridazine-3-carboxamide. These endeavors aim at exploring potential biological activities, such as antimicrobial, antitumor, analgesic, and anticonvulsant effects.
Antimicrobial Activity : The synthesis of new 1,2,4-triazol-3-one derivatives has shown good antimicrobial activity against test microorganisms, comparable with ampicillin. This exploration underscores the compound's potential in developing new antimicrobial agents (Fandaklı et al., 2012).
Antitumor and Antiproliferative Activity : Studies have synthesized derivatives with modifications intended to inhibit the proliferation of certain cancer cell lines, indicating potential antitumor applications. These findings open avenues for developing novel cancer therapeutics (Hao et al., 2017); (Lu et al., 2021).
Analgesic Activity : The creation of new pyrazoles and triazoles bearing a quinazoline moiety has been reported, with some compounds screened for analgesic activity, showing moderate to significant effects. Such studies contribute to the search for new pain management solutions (Saad et al., 2011).
Anticonvulsant Agents : The synthesis and characterization of benzothiazole derivatives incorporating acetamido and carbothioamido pharmacophores have highlighted morpholino and imidazolyl derivatives as promising anticonvulsant leads. This research indicates the potential for developing new anticonvulsant drugs (Amir et al., 2012).
Propiedades
IUPAC Name |
N-[2-[(4-acetamidobenzoyl)amino]ethyl]-6-morpholin-4-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O4/c1-14(27)23-16-4-2-15(3-5-16)19(28)21-8-9-22-20(29)17-6-7-18(25-24-17)26-10-12-30-13-11-26/h2-7H,8-13H2,1H3,(H,21,28)(H,22,29)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKPMSNKYDHAFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=NN=C(C=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.